Delcasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

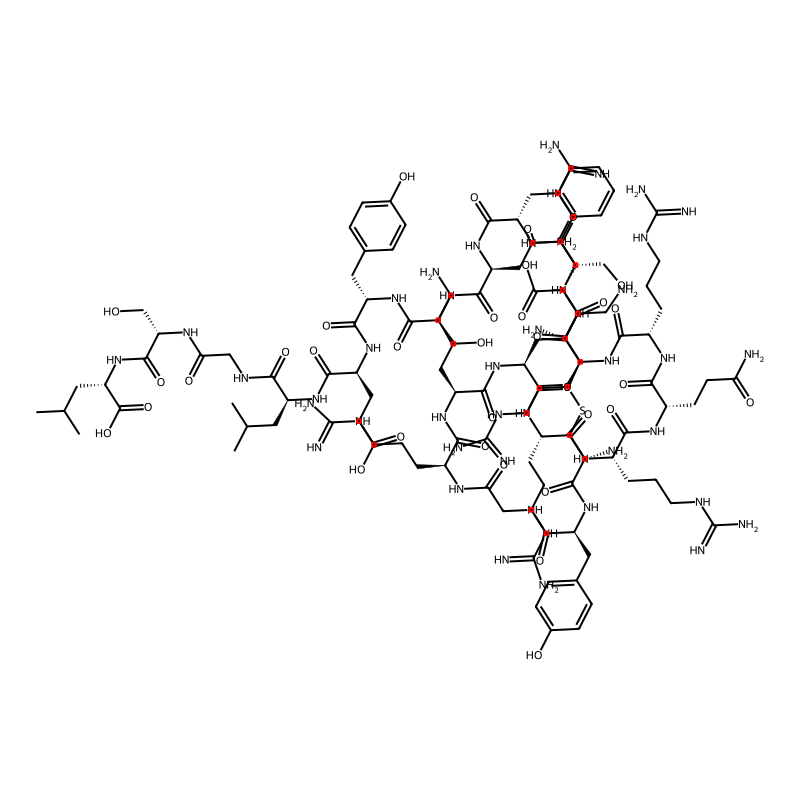

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Delcasertib peptide sequence and composition

Peptide Sequence and Structural Composition

Delcasertib's design utilizes a cell-penetrating peptide for intracellular delivery. The table below summarizes its core components.

| Component Name | Sequence | Description |

|---|---|---|

| Cargo Peptide [1] | CSFNSYELGSL | Derived from the δV1-1 portion of PKCδ; responsible for selective inhibition [1]. |

| Carrier Peptide [1] [2] | CYGRKKRRQRRR | Cell-penetrating peptide (TAT47-57) from HIV-1 transactivator protein for cellular delivery [1] [2]. |

| Linkage [2] | Disulfide bond | Reversible conjugation between cysteine residues of cargo and carrier peptides [2]. |

The following diagram illustrates the structural relationship and mechanism of these components:

Structural composition of this compound showing the cargo and carrier peptides linked by a disulfide bond.

Mechanism of Action and Experimental Data

This compound inhibits the δ-PKC isozyme to prevent reperfusion injury. Key quantitative data from preclinical studies are summarized below.

| Parameter | Experimental Data | Context / Model |

|---|---|---|

| Molecular Weight [2] [3] | 2880.28 g/mol | C120H199N45O34S2 |

| CAS Registry No. [2] [3] [4] | 949100-39-4 | - |

| Heart Tissue Uptake [2] | 1.21 μg eq/g tissue | Measured in rats after single IV bolus (1 mg/kg) [2]. |

| Systemic Half-Life [5] | 1.58 - 2.5 minutes | Rapid clearance from systemic circulation in rats [5]. |

The mechanism by which this compound exerts its effect during reperfusion injury is outlined below:

Mechanism of this compound inhibiting δPKC activation and translocation to prevent reperfusion injury.

Clinical Development Status

This compound was investigated as an adjunct therapy to prevent myocardial tissue death in patients undergoing revascularization after an acute myocardial infarction [1] [5].

- Clinical Trials: A Phase 1/II trial (NCT00093197) and a Phase 2b trial (NCT00785954) were completed [1]. The Phase 2b trial (PROTECTION AMI) evaluated intracoronary this compound for acute ST-segment elevation myocardial infarction but failed to significantly reduce cardiac tissue damage [1] [5].

- Current Status: The search results indicate that there has been no further clinical development of this compound [1]. Its highest development phase was Phase 2 [4].

Conclusion

This compound represents a rationally designed peptide therapeutic approach for targeted intracellular inhibition. Its structure combines a specific δ-PKC inhibitor cargo with a TAT protein-derived cell-penetrating carrier. While it showed promise in preclinical models for preventing reperfusion injury, clinical development was discontinued after Phase 2 trials did not demonstrate significant efficacy [1].

References

- 1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 2. | PKC | CAS 949100-39-4 | Buy this compound from Supplier... This compound [invivochem.com]

- 3. | PKC | TargetMol this compound [targetmol.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. : A Novel δ-Protein Kinase C Inhibitor - Creative this compound Peptides [creative-peptides.com]

The Role of PKC-δ in Myocardial Infarction

PKC-δ is a member of the novel PKC family of serine/threonine kinases. Its activation during myocardial ischemia and reperfusion (I/R) injury is generally associated with detrimental effects [1] [2]. The table below summarizes its core pathological mechanisms:

| Mechanism | Pathological Effect in MI/I/R Injury | Outcome |

|---|---|---|

| Promotion of Cell Death | Activated PKC-δ translocates to mitochondria, promoting the release of pro-apoptotic factors and inducing cardiomyocyte apoptosis and necrosis [1] [2]. | Increased infarct size; impaired cardiac function. |

| Regulation of Oxidative Stress | Contributes to increased oxidative stress and disrupts redox balance in the heart during I/R [2]. | Enhanced cellular damage. |

| Aggravation of Calcium Overload | Can exacerbate intracellular calcium overload, a key driver of cell death during I/R [2]. | Disruption of cardiac contractility and energetics. |

| Induction of Pro-fibrotic Signaling | Mediates myocardial fibrosis; its inhibition reduces collagen production and expression of pro-fibrotic markers [1] [3]. | Adverse cardiac remodeling and stiffness. |

| Activation of Pro-inflammatory Pathways | In kidney fibrosis models, PKC-δ promotes inflammation via the cGAS-STING pathway; similar mechanisms may operate in the heart [4]. | Chronic inflammation leading to tissue damage. |

In contrast, its isoform PKC-ε often has opposing, cardioprotective effects, such as protecting mitochondrial function and inhibiting fatal arrhythmias [1] [2]. This highlights the importance of isoform-specific targeting.

Key PKC-δ Inhibitors and Experimental Findings

Several inhibitors have been used in research to elucidate the therapeutic potential of PKC-δ inhibition. The most prominent one, Rottlerin, and other strategies are summarized below:

| Inhibitor / Method | Mechanism of Action | Key Experimental Findings in MI/Fibrosis |

|---|---|---|

| Rottlerin | A selective pharmacological inhibitor that targets the ATP-binding site of PKC-δ [1] [3]. | Potently downregulated type I collagen in dermal fibroblasts; alleviated kidney fibrosis and inflammation in mice; its application is associated with reduced infarct size in cardiac I/R models [3] [4]. |

| δV1-1 | A specific inhibitory peptide that targets the unique sequence in the C2 domain of PKC-δ [1]. | Shown to be beneficial in rats and mice with vascular restenosis; demonstrated cardioprotective effects in I/R models [1]. |

| siRNA (Gene Silencing) | Uses short interfering RNA to specifically knock down PKC-δ expression [3]. | Validated that the anti-fibrotic effects of Rottlerin are on-target, as it reproduced the reduction in collagen production [3]. |

Experimental Protocol: Measuring PKC-δ Activity

To investigate PKC-δ in cellular models, such as murine bone-marrow-derived dendritic cells, a robust multi-approach protocol can be used. The workflow involves cell preparation, stimulation, and activity measurement, which can be adapted for cardiomyocytes or cardiac fibroblasts [5].

Experimental workflow for PKC-δ activity assay.

Key Steps and Considerations:

- Cell Differentiation & Stimulation: Cells are differentiated and then stimulated with agents like Phorbol-12-myristate-13-acetate (PMA) or Lipopolysaccharide (LPS), which increase membrane-bound Diacylglycerol (DAG), the natural activator of novel PKCs like PKC-δ [5].

- Membrane Lipid Isolation: A critical step is the optimized isolation of plasma membrane lipids to quantify the levels of DAG, the second messenger that activates PKC-δ [5].

- Activity Readouts:

- Western Blot: Detection of phosphorylation at Serine 643 (the autophosphorylation site in the hinge region) is a key indicator of PKC-δ activation [1] [5].

- Kinase Assay: A direct in vitro assay measures the enzymatic activity of PKC-δ.

- Immunofluorescence: Used to observe the translocation of PKC-δ from the cytosol to membranes upon activation [5].

Therapeutic Implications and Future Directions

The evidence suggests that PKC-δ inhibition holds significant therapeutic potential. It retards fibrosis, reduces apoptosis and necrosis in I/R injury, and attenuates harmful inflammatory responses [1] [2] [3]. Future work should focus on:

- Developing more specific and potent inhibitors with high bioavailability and low off-target effects.

- Optimizing the timing of administration in the context of acute MI, as the role of PKC-δ may differ during ischemia versus reperfusion.

- Exploring its role in chronic cardiac remodeling post-MI.

References

- 1. Role and Mechanism of PKC - δ for Cardiovascular Disease: Current ... [pmc.ncbi.nlm.nih.gov]

- 2. The roles of PKC-δ and PKC-ε in myocardial ischemia/ ... [sciencedirect.com]

- 3. Effect of Protein Kinase C delta (PKC-δ) Inhibition on the ... [journals.plos.org]

- 4. Inhibition of PKC-δ retards kidney fibrosis via ... [nature.com]

- 5. A protocol for measuring the activity of protein kinase C- ... [pmc.ncbi.nlm.nih.gov]

Delcasertib pharmacokinetics half-life clearance

Available Pharmacokinetic and Experimental Data

While human half-life and clearance data are unavailable, here is a summary of the key quantitative information from preclinical and clinical studies:

| Parameter | Available Data | Context / Model | Source |

|---|---|---|---|

| Dosing | 50, 150, or 450 mg/h | Intravenous infusion over ~2.5 hours in human clinical trial (PROTECTION AMI) | [1] [2] |

| Clinical Outcome (Infarct Size) | No significant reduction vs. placebo | Primary efficacy endpoint in Phase 3 trial (creatine kinase MB AUC) | [1] [2] |

| In Vivo Model Dose | 1 mg/kg | Single intravenous administration in a rat model of myocardial infarction | [3] |

| Molecular Weight | 2880.28 g/mol | Formula: C₁₂₀H₁₉₉N₄₅O₃₄S₂ | [3] |

| CAS Number | 949100-39-4 | The free form of the compound is noted to be prone to instability. | [3] |

Experimental Protocol from Preclinical Research

- Animal Model: Six-week-old male Crl:CD(SD) rats.

- Dosage: 1 mg/kg of delcasertib.

- Administration: Single dose via injection into the femoral vein.

- Result & Implication: The study concluded that the reversible conjugation of this compound to a cell-penetrating TAT peptide facilitated its distribution to target tissues, including the heart, liver, and kidney. This provides insight into the drug's design for targeted delivery but does not quantify its clearance or half-life.

Mechanism of Action and Signaling Pathway

Despite the mechanistic rationale, the PROTECTION AMI trial concluded that selective inhibition of δPKC with this compound did not reduce biomarkers of myocardial injury in patients undergoing primary percutaneous coronary intervention (PCI) for acute ST-segment elevation myocardial infarction (STEMI) [1] [2].

References

Delcasertib BMS-875944 investigational drug

Drug Profile and Mechanism of Action

Delcasertib is a potent and selective δ-protein kinase C (δ-PKC) inhibitor investigated as an adjunct therapy to reduce reperfusion injury in patients undergoing primary percutaneous coronary intervention (PCI) for acute myocardial infarction [1] [2].

- Cargo Peptide: The sequence

CSFNSYELGSL, derived from the δV1-1 portion of δ-PKC, is responsible for the selective inhibitory activity. - Carrier Peptide: The sequence

CYGRKKRRQRRR, derived from the HIV-1 TAT protein, acts as a cell-penetrating delivery system.

These components are conjugated via a disulfide bond, facilitating efficient cellular uptake and release of the active cargo inside target cells like cardiac myocytes and endothelial cells [4].

Mechanism of Action: During a heart attack, blood flow restoration (reperfusion) can paradoxically cause additional damage to heart tissue. δ-PKC activation is a key mediator of this reperfusion injury, promoting cell death (apoptosis and necrosis). This compound inhibits the translocation of δ-PKC, disrupting its pro-death signaling and protecting mitochondria, thereby reducing infarct size and improving cardiac function in preclinical models [1].

The diagram below illustrates the mechanism of this compound in mitigating myocardial reperfusion injury.

Mechanism of this compound in Ischemia-Reperfusion Injury

Clinical Development and Trial Data

This compound reached Phase 2 clinical trials but its development was halted after it failed to demonstrate efficacy in a large, controlled study [1] [2].

The key study was the PROTECTION AMI Randomized Controlled Trial [2]. This was a multicenter, double-blind trial that enrolled patients presenting within 6 hours of an ST-segment elevation myocardial infarction (STEMI), primarily anterior MI.

| Trial Parameter | Details |

|---|---|

| ClinicalTrials.gov ID | NCT00785954 [2] |

| Phase | 2b [2] |

| Patient Population | Anterior STEMI (n=1,010); Inferior STEMI (exploratory, n≤166) [2] |

| Treatment Regimen | Intravenous infusion initiated before PCI and continued for approximately 2.5 hours [2] |

| Doses Investigated | Placebo, this compound 50 mg/h, 150 mg/h, and 450 mg/h [2] |

| Primary Endpoint | Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [2] |

| Trial Outcome | Result |

|---|---|

| Primary Endpoint | No significant difference in infarct size between any this compound dose group and the placebo group [2]. |

| Secondary Endpoints | No differences in ECG ST-segment recovery, left ventricular ejection fraction at 3 months, or clinical endpoints (death, heart failure, serious arrhythmias) [2]. |

| Conclusion | Selective δ-PKC inhibition with this compound did not reduce biomarkers of myocardial injury in contemporary PCI practice [2]. |

Experimental Protocols and Preclinical Data

For research purposes, detailed experimental data from preclinical studies is available. The following table summarizes a key pharmacokinetic and tissue distribution study in rats [4].

| Study Aspect | Protocol Details |

|---|---|

| Animal Model | Six-week-old male Crl:CD(SD) rats [4] |

| Dosage | 1 mg/kg [4] |

| Administration | Single intravenous bolus via the femoral vein [4] |

| Tissue Analysis | Measured using ¹⁴C-labeled or ¹²⁵I-labeled this compound [4] |

| Key Findings | Rapid delivery to tissues (heart: 1.21 μg eq/g tissue); quick clearance from systemic circulation; uptake mediated by TAT carrier; effective delivery into cardiac myocytes and endothelial cells within 1 minute [4]. |

Research Applications and Context

Despite the clinical trial setback, this compound remains a valuable tool compound for basic research. Its highly selective mechanism makes it useful for:

- Studying δ-PKC Pathways: Investigating the specific role of the δ isoform of PKC in various cellular processes, particularly in models of ischemia-reperfusion injury in the heart and other organs.

- Developing Peptide Therapeutics: Serving as a prototype for designing cell-penetrating peptide-drug conjugates.

- Exploring Heart Failure Mechanisms: Research into calcium handling and myocardial protection remains a high priority, as noted in recent scientific reviews [5].

References

- 1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 2. Inhibition of delta-protein kinase C by this compound as an ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (KAI-9803) | δPKC Inhibitor [medchemexpress.com]

- 4. | PKC | CAS 949100-39-4 | Buy this compound from Supplier... This compound [invivochem.com]

- 5. Targeting Calcium Regulation for Heart Failure and Arrhythmia ... [ovid.com]

Delcasertib in vitro cardiomyocyte internalization assay

Understanding Delcasertib and Its Cellular Target

Unlike larger biologics, this compound is a small molecule peptide, which influences how it enters cells. The table below summarizes its key characteristics based on clinical trial documentation and related scientific literature.

| Attribute | Description |

|---|---|

| Molecular Type | Small, cell-permeating peptide [4] [5]. |

| Primary Target | Delta-protein kinase C (δ-PKC) [1] [3]. |

| Mechanism of Action | Selective inhibition of δ-PKC activity. In the context of ischemia, δ-PKC activation is associated with mitochondrial dysfunction and cell death (necrosis) [3]. |

| Clinical Route of Administration | Intravenous infusion [1] [4]. |

| Development Status | Clinical development discontinued after the phase IIb PROTECTION AMI trial showed no efficacy in reducing infarct size [1] [4]. |

The following diagram illustrates the intended signaling pathway targeted by this compound and the point of its intervention:

Proposed Framework for an Internalization Assay

Since this compound is a cell-penetrating peptide, confirming its entry into cardiomyocytes is a logical step in preclinical research. Below is a suggested protocol framework, inferred from general principles of studying intracellular peptides and the biological context of this compound.

Objective

To visualize and quantify the internalization of this compound into cultured cardiomyocytes and confirm its functional engagement with the δ-PKC target.

Key Materials

- Cells: Immortalized cardiomyocyte cell line (e.g., H9c2 rat cardiomyoblasts) or primary adult cardiomyocytes isolated from rodents.

- Test Agent: Synthetic this compound peptide. For visualization, it must be conjugated to a fluorescent tag (e.g., FITC or TAMRA).

- Key Reagents:

- Culture medium and serum.

- Phosphate-buffered saline (PBS).

- Fixative (e.g., 4% paraformaldehyde).

- Cell membrane stain (e.g., WGA-Alexa Fluor 647).

- Nuclear counterstain (e.g., DAPI).

- Mounting medium for microscopy.

- δ-PKC activity assay kit.

Workflow Diagram

The experimental workflow for the internalization and functional assay can be summarized as follows:

Detailed Experimental Procedure

Cell Culture and Plating:

- Maintain cardiomyocytes in an appropriate growth medium.

- Plate cells onto glass-bottom culture dishes or multi-well plates suitable for high-resolution microscopy 24-48 hours before the experiment to achieve 60-80% confluence.

Treatment and Internalization:

- Prepare a working solution of fluorescently labeled this compound in serum-free or low-serum buffer.

- Experimental Groups:

- Test Group: Cells treated with labeled this compound.

- Control Groups: Essential controls include cells treated with the fluorescent label alone, and untreated cells to assess autofluorescence.

- Replace the culture medium with the treatment solution.

- Incubate cells for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂. A time-course and dose-response (e.g., 1-100 µM) experiment is recommended to characterize uptake kinetics.

Washing and Fixation:

- After incubation, carefully remove the treatment solution.

- Rinse cells thoroughly with PBS (3x for 5 minutes each) to remove any peptide not internalized by the cells.

- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Wash again with PBS to remove the fixative.

Staining and Imaging (Confocal Microscopy):

- To confirm intracellular localization, stain cell membranes with a dye like Wheat Germ Agglutinin (WGA) conjugated to a far-red fluorophore (e.g., Alexa Fluor 647) for 10 minutes.

- Counterstain nuclei with DAPI.

- After final washes, add an anti-fade mounting medium.

- Image using a confocal laser scanning microscope. Acquire Z-stack images to distinguish membrane-bound from truly internalized fluorescence.

Functional Assay (δ-PKC Activity):

- In a parallel experiment, treat cells with unlabeled this compound under the same conditions.

- Use a commercial δ-PKC activity assay to measure the kinase activity in cell lysates. This typically involves immunoprecipitation of δ-PKC and a kinase reaction with a specific substrate.

- Compare activity levels between this compound-treated and control cells to confirm target engagement.

Data Analysis and Quantification

- Internalization Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity (MFI) inside the cell boundaries (excluding the nucleus). Normalize the MFI of treated cells to control groups.

- Colocalization Analysis: Perform a Pearson's correlation coefficient or Mander's overlap coefficient analysis to determine if the this compound signal colocalizes with specific organelles, which could be investigated after staining for mitochondria.

- Statistical Analysis: Perform experiments in at least triplicate. Present data as mean ± standard deviation and use appropriate tests (e.g., Student's t-test, ANOVA) to determine statistical significance (p < 0.05).

Important Considerations for Your Research

- Tagging Impact: Be aware that conjugating a fluorescent tag to this compound could potentially alter its physicochemical properties and cell-penetrating efficiency. This must be empirically tested.

- Specificity of Effect: The failure of the PROTECTION AMI trial [1] [4] highlights that successful cellular internalization and target inhibition in a simple system do not guarantee efficacy in the complex, pathological environment of a human heart attack.

References

- 1. Inhibition of delta-protein kinase C by this compound as an ... [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of delta-protein kinase C by this compound as an ... [scholars.duke.edu]

- 3. Role and Mechanism of PKC-δ for Cardiovascular Disease [pmc.ncbi.nlm.nih.gov]

- 4. This compound Fails to Prevent Reperfusion Injury Post MI [mdedge.com]

- 5. Inhibition of delta-protein kinase C by this compound as an ... [scholars.houstonmethodist.org]

Delcasertib animal model ischemia-reperfusion injury

Available Quantitative Data on Delcasertib

The table below summarizes the key findings from the primary human clinical trial, the PROTECTION AMI study.

| Trial Name | Phase | Animal Model Insight | Clinical Dosing | Primary Endpoint (Infarct Size) | Key Clinical Outcomes |

|---|---|---|---|---|---|

| PROTECTION AMI [1] | Phase II | Pre-clinical animal models showed this compound reduced infarct size during ischemia/reperfusion [1]. | IV infusion (50, 150, or 450 mg/h) initiated before PCI and continued for ~2.5 hours [1]. | No significant reduction vs. placebo (median CK-MB AUC: 4419-5253 ng·h/mL vs. placebo 5156 ng·h/mL) [1]. | No improvement in ECG ST-segment recovery, 3-month LVEF, or clinical event rates (death, heart failure, serious arrhythmias) [1]. |

Proposed Mechanisms of Action in Ischemia/Reperfusion Injury

While the search results do not detail this compound's specific mechanism in animal models, they describe the general role of its target, delta-Protein Kinase C (δ-PKC), in Myocardial Ischemia/Reperfusion Injury (MIRI). The diagram below illustrates this complex pathophysiology.

The diagram shows that δ-PKC is activated by key MIRI triggers like calcium overload and oxidative stress from reactive oxygen species (ROS) [2] [3]. Activation of δ-PKC is a known promoter of the mitochondrial permeability transition pore (mPTP) opening [3]. The opening of the mPTP is a decisive event in committing the cell to death, leading to necrosis, apoptosis, and increased infarct size [2].

As a selective δ-PKC inhibitor, this compound was designed to block this specific step in the pathway, thereby preventing mPTP opening and reducing cell death following reperfusion [1].

References

Delcasertib selective δ-PKC inhibition experimental use

Compound Profile and Application Notes

- Mechanism of Action: The compound is composed of a selective δ-PKC inhibitor peptide (the 'cargo peptide') derived from the δV1-1 portion of δ-PKC. This cargo is conjugated reversibly via a disulfide bond to a cell-penetrating peptide, which is an 11-amino acid, arginine-rich sequence from the HIV type 1 transactivator protein (TAT47–57, the 'carrier peptide') [1]. This design facilitates cellular uptake and intracellular release of the active inhibitor.

- Biological Rationale: Activation of δ-PKC plays a pro-inflammatory and pro-death regulatory role in myocardial ischemia/reperfusion injury (MIRI) [2]. During MIRI, reactive oxygen species (ROS) and calcium overload trigger pathways leading to cardiomyocyte death [3]. Inhibition of δ-PKC was hypothesized to interrupt these damaging signals, thereby reducing infarct size [4] [2].

- Formulation Note: The free form of Delcasertib is prone to instability. For experimental use, it is advisable to consider the stable salt form (this compound hydrochloride), which retains the same biological activity [1].

Summary of Clinical Trial Data and Protocol

The most comprehensive human experiment with this compound was the PROTECTION AMI Randomized Controlled Trial [4] [5] [6]. This study serves as the primary source for a detailed clinical-grade protocol.

TABLE 1: PROTECTION AMI Trial Design and Key Parameters

| Parameter | Specification |

|---|---|

| Trial Identifier | NCT00785954 [4] |

| Design | Multicentre, double-blind, placebo-controlled [4] |

| Patient Population | Anterior STEMI (primary cohort, n=1010) or inferior STEMI (exploratory, n≤166) presenting within 6 hours [4] |

| Intervention | Intravenous infusion of Placebo or this compound at 50, 150, or 450 mg/h [4] |

| Infusion Protocol | Initiated prior to primary PCI and continued for approximately 2.5 hours [4] |

| Primary Endpoint | Infarct size measured by CK-MB area under the curve (AUC) [4] |

| Key Secondary Endpoints | Other infarct size measures, ECG ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias) [4] |

TABLE 2: PROTECTION AMI Trial Outcomes

| Treatment Group | Primary Endpoint: CK-MB AUC (median, ng·h/mL) | Conclusion on Efficacy |

|---|---|---|

| Placebo | 5,156 | No significant difference in the primary or secondary efficacy endpoints was observed between any this compound dose group and the placebo group [4]. |

| This compound 50 mg/h | 5,043 | |

| This compound 150 mg/h | 4,419 | |

| This compound 450 mg/h | 5,253 |

Preclinical Experimental Protocols

In Vivo Administration in Animal Models

Protocols derived from animal studies provide guidance for basic research applications.

- Animal Model: Acute myocardial infarction induced by ischemia-reperfusion in rats (e.g., six-week-old male Crl:CD(SD) rats) [1].

- Dosing and Administration: A single dose of 1 mg/kg this compound administered via the femoral vein [1].

- Key Findings: In this model, administration of this compound at the end of the ischemia period reduced subsequent cardiac damage caused by reperfusion [1]. The conjugation to the TAT47-57 carrier peptide was shown to facilitate distribution to critical tissues including the heart, liver, and kidney [1].

In Vitro Reconstitution and Handling

Stock Solution Preparation:

- Solvent: Use DMSO (Hyroscopic, use newly opened DMSO).

- Solubility: ≥ 100 mg/mL (34.72 mM).

- Storage: Aliquot and store at -80°C for 6 months or -20°C for 1 month in sealed containers away from moisture to prevent inactivation from repeated freeze-thaw cycles.

Preparation of Working Solution for In Vivo Animal Studies:

- Protocol 1 (Recommended): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

- Steps: Add 100 μL of DMSO stock solution (76.9 mg/mL) to 400 μL PEG300 and mix. Add 50 μL Tween-80 and mix. Add 450 μL Saline (0.9% NaCl in ddH₂O) to a final volume of 1 mL. This yields a clear solution of ≥ 7.69 mg/mL.

Signaling Pathway and Experimental Workflow

The diagram below outlines the proposed mechanism of this compound and the workflow for its experimental application in the context of myocardial ischemia-reperfusion injury.

Critical Insights for Researchers

- Clinical Translation Gap: Despite strong preclinical evidence and a sound mechanistic rationale, this compound failed to show a benefit in a large, well-conducted Phase 3 trial [4]. This highlights the significant challenge of translating cardioprotective therapies from animal models to humans, where comorbidities, concomitant medications, and standardized clinical care may influence outcomes.

- Target Engagement vs. Efficacy: The case of this compound suggests that successful inhibition of the δ-PKC target (target engagement) may not be sufficient to meaningfully alter the complex pathology of MIRI in patients, especially when treatment is administered at the time of reperfusion.

- Future Directions: Research into δ-PKC inhibition may find more success in other cardiovascular conditions where its role is prominent, such as in the progression of cardiac hypertrophy, heart failure, or atherosclerosis [2]. Alternative dosing regimens or patient populations might also be considered.

References

- 1. This compound (KAI-9803) | δPKC Inhibitor [medchemexpress.com]

- 2. Role and Mechanism of PKC-δ for Cardiovascular Disease [frontiersin.org]

- 3. Myocardial Ischemia/Reperfusion Injury: Molecular Insights ... [mdpi.com]

- 4. Inhibition of delta-protein kinase C by this compound as an ... [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of delta-protein kinase C by this compound as an ... [researchportal.vub.be]

- 6. Inhibition of delta-protein kinase C by this compound as an ... [research.sahmri.org.au]

Application Note: Delcasertib as a Potential Adjunct to Primary PCI

Purpose: This document summarizes the scientific rationale, clinical trial evidence, and experimental protocols for the investigation of delcasertib, a selective delta-protein kinase C (delta-PKC) inhibitor, as an adjunct therapy to primary PCI for acute ST-segment elevation myocardial infarction (STEMI).

Executive Summary: Despite a strong scientific rationale from pre-clinical models, the large, pivotal PROTECTION AMI randomized controlled trial concluded that selective inhibition of delta-PKC with an intravenous infusion of this compound during primary PCI did not reduce biomarkers of myocardial injury in patients treated according to the contemporary standard of care [1] [2] [3]. No differences in key clinical endpoints were observed.

Scientific Rationale and Biological Pathway

The investigation of this compound was based on the role of delta-PKC in ischemia/reperfusion injury. The signaling pathway targeted by this compound can be summarized as follows:

Activation of the novel PKC isoform delta-PKC during reperfusion mediates damage primarily by promoting mitochondrial dysfunction, which inhibits ATP regeneration and induces cardiomyocyte necrosis [4]. This compound, a selective ATP-competitive inhibitor of delta-PKC, was designed to interrupt this pathway at the point of kinase activation, thereby reducing infarct size [1] [4].

PROTECTION AMI Trial Summary and Outcomes

The PROTECTION AMI trial was a multicenter, double-blind study that represents the most comprehensive clinical investigation of this compound. The key design elements and results are summarized below.

Table 1: PROTECTION AMI Trial Design and Key Outcomes [1] [2] [3]

| Trial Aspect | Details |

|---|---|

| Patient Population | Anterior STEMI patients presenting within 6 hours of symptom onset (Primary cohort, n=1,010) |

| Intervention | IV this compound (50, 150, or 450 mg/h) or placebo, initiated pre-PCI and continued for ~2.5 hours |

| Primary Endpoint | Infarct size measured by CK-MB area under the curve (AUC) |

| Key Secondary Endpoints | Infarct size by other biomarkers, ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias) |

| Primary Outcome | No significant difference in median CK-MB AUC between any this compound dose group and placebo. |

| Secondary Outcomes | No treatment-related differences in any secondary endpoint, including clinical events at 3 months. |

| Conclusion | This compound did not reduce biomarkers of myocardial injury. |

Detailed Experimental Protocol

The following methodology is based on the published PROTECTION AMI trial protocol, which can serve as a reference for future study design.

1. Study Design

- Type: Multicenter, randomized, double-blind, placebo-controlled trial.

- Objective: To evaluate the efficacy and safety of this compound as an adjunct to primary PCI in anterior STEMI patients.

2. Patient Population

- Inclusion Criteria: Patients ≥18 years with STEMI presenting within 6 hours of symptom onset, scheduled for primary PCI, with ST-elevation in the anterior territory.

- Exclusion Criteria: Typical exclusions for cardiac trials, such as cardiogenic shock, prior Q-wave MI, and contraindications to study medications.

3. Randomization and Dosing

- Randomization: Patients are randomized 1:1:1:1 to one of four groups.

- Treatment Groups:

- Placebo (IV infusion)

- This compound 50 mg/h

- This compound 150 mg/h

- This compound 450 mg/h

- Administration: The study drug infusion is initiated immediately before PCI and continued for approximately 2.5 hours.

4. Efficacy Assessments

- Primary Endpoint: Infarct size quantified by the area under the curve for creatine kinase MB fraction (CK-MB).

- Secondary Endpoints:

- Infarct size measured by cardiac troponin I.

- ST-segment recovery (AUC and time to stable recovery).

- Left ventricular ejection fraction (LVEF) assessed by echocardiography or MRI at 3 months.

- Composite clinical endpoint of death, heart failure, or serious ventricular arrhythmias.

5. Statistical Analysis

- Sample Size: Determined to provide adequate power to detect a clinically relevant reduction in the primary endpoint.

- Analysis Sets: Both Intent-to-Treat (ITT) and Per-Protocol populations are analyzed.

Insights for Future Research

The failure of this compound in a large Phase 3 trial after promising pre-clinical and pilot study results highlights the challenges in translating ischemia/reperfusion therapeutics. Potential reasons and future considerations include:

- Narrow Therapeutic Window: The intervention may need to be administered prior to the onset of ischemia or much earlier in the reperfusion process to be effective.

- Robust Standard of Care: The contemporary PCI procedure, including the use of advanced stents and pharmacotherapy, may have already minimized the reversible component of injury that such adjuncts can target [1] [5].

- Alternative Targets: Research continues into other promising targets and modalities for reducing infarct size, such as PKC-ε activation (which appears to be cardioprotective) and postconditioning strategies [4].

References

- 1. Inhibition of delta-protein kinase C by this compound as an adjunct to... [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Inhibition of delta-protein kinase C by... [scholars.duke.edu]

- 3. Inhibition of delta-protein kinase C by this compound as an ... [scholars.houstonmethodist.org]

- 4. Role and Mechanism of PKC-δ for Cardiovascular Disease [pmc.ncbi.nlm.nih.gov]

- 5. 2025 Guide: Drug-Eluting Coronary Stent Innovations ... [invamed.com]

Delcasertib storage conditions stability

Chemical and Storage Specifications

| Property | Delcasertib (Free Form) | This compound Hydrochloride (Salt Form) |

|---|---|---|

| Synonyms | KAI-9803, BMS-875944 [1] [4] | KAI-9803 hydrochloride, BMS-875944 hydrochloride [2] [3] |

| CAS Number | 949100-39-4 [1] | N/A (provided as a hydrochloride salt) [2] |

| Molecular Formula | C₁₂₀H₁₉₉N₄₅O₃₄S₂ [1] | C₁₂₀H₂₀₀ClN₄₅O₃₄S₂ [2] [3] |

| Molecular Weight | 2880.28 g/mol [1] | 2916.74 g/mol [2] [3] |

| Appearance | Solid; White to off-white [1] | Solid; White to off-white [2] |

| Form Stability | Prone to instability (free form) [1] | Recommended stable salt form [1] [2] |

| Primary Storage | Sealed storage, away from moisture [1] | Sealed storage, away from moisture and light [2] |

| Long-Term Storage | Powder: -80°C for 2 years; -20°C for 1 year [1] | Powder: -80°C for 2 years; -20°C for 1 year [2] |

| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [1] | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [2] |

Handling and Solubility Protocols

For the hydrochloride salt form, the recommended solvent and preparation methods are as follows [2] [3]:

| Solvent System | PBS (Phosphate Buffered Saline) |

|---|---|

| Solubility | ~50 mg/mL (17.14 mM) in PBS [2] [3] |

| Preparation Instructions | Dissolve in PBS to the desired concentration. The solution should be prepared with sonication to aid dissolution, resulting in a clear solution [2] [3]. |

| Stock Solution Storage | For in vitro use, freshly prepared aqueous solutions are recommended. If stock solutions are prepared, they should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [2]. |

Experimental Application In Vivo

| Parameter | Specification |

|---|---|

| Animal Model | Six-week-old male Crl:CD(SD) rats [1] [2] [3] |

| Dosage | 1 mg/kg (for pharmacokinetic analysis) [1] [2] [3] |

| Route of Administration | Intravenous injection via the femoral vein [1] [2] [3] |

| Experimental Outcome | The compound, facilitated by its TAT carrier peptide, was effectively distributed to tissues including the liver, kidney, and heart [1] [2] [3]. |

Important Research-Use Information

- Clinical Status: this compound reached Phase II clinical trials for acute anterior ST-segment elevation myocardial infarction (STEMI). However, the PROTECTION AMI trial concluded that this compound did not reduce biomarkers of myocardial injury compared to a placebo when administered as an adjunct to primary percutaneous coronary intervention (PCI). Its clinical development for this indication appears to have been halted [5].

- Use Restriction: It is critical to note that this compound is designated "For research use only. We do not sell to patients." [1] [2] [3].

Mechanism of Action and Context

The following diagram illustrates the intended mechanism of action of this compound and the context of its investigation.

Essential Practical Notes for Researchers

- Prioritize the Salt Form: For all new experiments, the This compound hydrochloride form should be used due to its better stability profile compared to the unstable free form [1] [2].

- Prevent Moisture and Decomposition: The powder must be stored sealed and protected from moisture. For the hydrochloride salt, protection from light is also recommended [2].

- Prepare Solutions Freshly: For in vivo studies, prepare solutions promptly before use. If stock solutions are essential, store them at the recommended low temperatures in single-use aliquots [2].

- Acknowledge Clinical Status: Future research directions involving this compound should consider the negative outcome of the PROTECTION AMI clinical trial [5].

References

- 1. This compound (KAI-9803) | δPKC Inhibitor [medchemexpress.com]

- 2. This compound hydrochloride (KAI-9803 ... [medchemexpress.com]

- 3. This compound hydrochloride (KAI-9803 hydrochloride; BMS- ... [invivochem.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Inhibition of delta-protein kinase C by this compound as an ... [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Kinase Signaling for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

Delcasertib in vivo rat model femoral vein administration

Chemical & Biological Characterization of Delcasertib

| Property | Description |

|---|---|

| Synonyms | KAI-9803; BMS-875944 |

| Biological Target | δ-protein kinase C (δPKC) [1] |

| Relevant In Vivo Model | Crl:CD(SD) rats (6-week-old male) [1] |

| Reported Intravenous Dosage | 1 mg/kg (for PK analysis) [1] |

| Molecular Weight | 2880.28 g/mol [1] |

| CAS Number | 949100-39-4 [1] |

| Formulation Note | The free form is prone to instability; the stable hydrochloride salt form is recommended [1] |

In Vivo Protocol (Femoral Vein Administration)

While a full detailed protocol is not provided in the search results, the following information can be used as a foundational reference.

- Animal Model: The method has been used in six-week-old male Crl:CD(SD) rats [1].

- Route of Administration: Femoral vein injection [1].

- Dosage: A dose of 1 mg/kg has been reported for pharmacokinetic analysis [1].

- Key Findings: Studies indicate that administration at the end of an ischemic event reduced cardiac damage caused by ischemia-reperfusion in a rat model of acute myocardial infarction. The distribution to tissues like the liver, kidney, and heart is facilitated by its reversible conjugation to a cell-penetrating peptide (TAT47-57) [1].

Important Experimental Considerations

- Compound Instability: Please note that the free form of this compound is prone to instability. It is advisable to use the stable salt form (e.g., this compound hydrochloride), which retains the same biological activity [1].

- Clinical Context: Despite promising pre-clinical results in animal models, a large clinical trial (PROTECTION AMI) concluded that intravenous this compound during angioplasty for heart attack patients did not reduce biomarkers of myocardial injury compared to placebo [2]. This is a critical point for framing the translational relevance of future research.

Suggested Protocol Outline and Workflow

The following diagram outlines a logical workflow for establishing an in vivo efficacy study based on the gathered information.

References

Delcasertib and PKC Inhibitors in Clinical Trials

Delcasertib is an inhibitor of Protein Kinase C (PKC), specifically the delta isoform (δ-PKC) [1]. PKC is a family of enzymes that play a key role in intracellular signal transduction, regulating cell proliferation, differentiation, and survival [1].

The table below summarizes the available information on this compound and other related PKC inhibitors that have been tested in clinical trials.

| Inhibitor Name | PKC Isoform Target | Therapeutic Context | Reported Outcome in Clinical Trials |

|---|---|---|---|

| This compound | δ-PKC (delta) | Myocardial Ischemia/Reperfusion Injury (MIRI) | Tested, but no significant clinical benefits reported for PKC inhibitors in this context [1] [2]. |

| Sotrastaurin | Pan-PKC (conventional & novel) | Various (e.g., autoimmune diseases) | Not specified in detail, but part of clinical trials for PKC-associated diseases [1]. |

| Enzastaurin | PKCβ | Cancer | Clinical trials showed no significant clinical benefits [1]. |

| Midostaurin | Multiple kinases | Cancer (e.g., acute myeloid leukemia) | Broadly used in clinical trials [1]. |

| UCN-01 | Conventional PKC (higher affinity) | Cancer | Extensively tested in clinical trials [1]. |

The search results indicate that, despite preclinical promise, clinical trials of PKC inhibitors like this compound for conditions such as myocardial ischemia/reperfusion injury have largely shown no significant clinical benefits [1] [2]. One editorial notes that this compound is among the many pharmacologic strategies that have not yet achieved a sufficient level of evidence to be recommended in clinical guidelines [2].

Visualizing the Role of δ-PKC Inhibition in Ischemia/Reperfusion Injury

The following diagram illustrates the proposed mechanism by which a δ-PKC inhibitor like this compound would act in the context of myocardial ischemia/reperfusion injury, based on general pathophysiological pathways.

Diagram Title: Proposed δ-PKC Inhibition in Reperfusion Injury

This pathway shows how this compound is theorized to interrupt a key signaling step that leads to cell death following restored blood flow to heart tissue.

References

Troubleshooting Guide: Delcasertib Clinical Trial Failure

The table below summarizes the core problems and the associated lessons learned for future research and development.

| Problem Area | Key Issue Identified | Implications for Experimental Design |

|---|---|---|

| Patient Population & Selection [1] [2] | The trial included a broad population of anterior STEMI patients. Overall outcomes in STEMI have steadily improved, making it harder to show a statistical benefit from a new adjunctive therapy. | Future studies should enrich the study population with patients having the largest area of myocardium at risk (e.g., anterior MI with confirmed pre-PCI TIMI 0/1 flow) to maximize the chance of detecting a treatment effect. |

| Timing & Route of Administration [2] [3] | The switch from intracoronary (in the Phase 1/2a DELTA MI trial) to intravenous infusion (in Phase 2b PROTECTION AMI) for convenience may have impacted drug delivery to the ischemic tissue at the critical moment of reperfusion. | The intracoronary route, delivering the drug directly to the ischemic zone just before balloon deflation, may be more effective for therapies targeting reperfusion injury directly. |

| Translation from Model to Clinic [2] [3] | Animal models use controlled ischemia times and healthy subjects. Human patients have variable ischemic times, pre-existing conditions, and often achieve spontaneous reperfusion before PCI, altering the injury mechanism. | Preclinical models must account for clinical heterogeneity. Dosing and timing in animals may not directly translate to the more complex and variable human clinical scenario. |

Frequently Asked Questions (FAQs)

Q1: What was the primary efficacy outcome of the PROTECTION AMI trial, and what were the results?

The primary efficacy endpoint was infarct size, measured by the area under the curve (AUC) for creatine kinase MB fraction (CK-MB) [1] [4].

The results showed no statistically significant difference in infarct size between any of the delcasertib dose groups (50, 150, or 450 mg/h) and the placebo group. The median CK-MB AUC values were similar across all groups [1] [3].

Q2: Were there any patient subgroups that showed a potential signal of biological activity?

Yes, a prospectively defined subgroup analysis of patients with anterior STEMI and completely occluded arteries (TIMI flow grade 0/1) on initial angiography showed a non-significant, downward trend in CK-MB AUC with this compound treatment [1] [2] [3]. This suggests that the drug might have had some effect in patients with the most severe, ongoing ischemia at the time of treatment initiation.

Q3: What were the proposed mechanisms of action for this compound based on preclinical studies?

- Reduce infarct size by about 70% in animal models.

- Reduce both necrosis and apoptosis.

- Preserve mitochondrial structure and function.

- Improve coronary microvascular flow and accelerate ATP regeneration.

Q4: How does the failure of this compound fit into the broader context of therapies for reperfusion injury?

The failure of this compound is part of a long history of therapies that showed significant promise in experimental models of ischemia/reperfusion injury but failed to demonstrate efficacy in large, human clinical trials [3]. This highlights the critical challenges in translating findings from controlled animal studies to the heterogeneous and complex setting of human myocardial infarction.

Experimental Pathway & Workflow

To better visualize the biological target and the flow of the clinical trial, the following diagrams outline the intended mechanism of action and the experimental structure.

Diagram 1: Intended Mechanism of this compound. This flowchart illustrates the proposed pathway by which this compound was designed to mitigate myocardial ischemia/reperfusion injury by inhibiting the activated δPKC enzyme.

Diagram 2: PROTECTION AMI Trial Workflow. This chart outlines the design and outcome of the pivotal Phase 2b clinical trial, showing the patient groups and the key efficacy endpoints that showed no significant improvement.

References

- 1. Inhibition of delta-protein kinase C by this compound as an ... [pubmed.ncbi.nlm.nih.gov]

- 2. Myocardial Salvage in Acute Myocardial Infarction [pmc.ncbi.nlm.nih.gov]

- 3. This compound Fails to Prevent Reperfusion Injury Post MI [mdedge.com]

- 4. Inhibition of delta-protein kinase C by this compound as an ... [cris.tau.ac.il]

- 5. This compound (KAI-9803) | δPKC Inhibitor [medchemexpress.com]

Delcasertib PROTECTION AMI trial outcomes analysis

PROTECTION AMI Trial Overview

| Trial Aspect | Details |

|---|---|

| Trial Name | PROTECTION AMI (Phase IIb) [1] |

| Drug & Mechanism | Delcasertib (KAI-9803); selective inhibitor of delta-protein kinase C (δ-PKC) [2] [3] |

| Patient Population | 1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI [1] [4]. Primary analysis cohort: 911 patients with anterior STEMI [1]. |

| Intervention | Intravenous infusion of this compound (50, 150, or 450 mg/h) or placebo, initiated before PCI and continued for ~2.5 hours [1] |

| Primary Endpoint | Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [1] |

Summary of Key Efficacy Outcomes

The following table consolidates the primary results from the PROTECTION AMI trial, showing no significant benefit from this compound across multiple endpoints [1] [4].

| Endpoint | Placebo Group | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h | P Value |

|---|---|---|---|---|---|

| CK-MB AUC (ng·h/mL), Median | 5,156 | 5,043 | 4,419 | 5,253 | Not Significant [1] |

| ST Recovery AUC (μV/min) | 8,377 | 7,707 | 7,779 | 8,188 | 0.420 [4] |

| LVEF ≤30% at 3 Months (%) | 8.6% | 5.1% | 7.3% | 9.0% | Not Significant [4] |

| Death at 3 Months (%) | 3.2% | 3.9% | 4.0% | 2.4% | Not Significant [4] |

Experimental Protocol & Key Methodologies

For researchers analyzing this trial, the core methodologies were:

- Study Design: Multicentre, randomized, double-blind, placebo-controlled trial across 114 sites [1] [4].

- Dosing Protocol: this compound was administered via intravenous infusion at three doses (50, 150, and 450 mg/h). The infusion was started immediately after randomization (before PCI) and continued for approximately 2.5 hours [1] [5].

- Primary Efficacy Measurement: Infarct size was quantified by measuring the area under the curve (AUC) for creatine kinase-MB (CK-MB) [1].

- Key Secondary Measurements:

- Electrocardiographic (ECG) ST-segment recovery: Assessed via continuous 24-hour ECG monitoring to evaluate myocardial reperfusion success [1] [4].

- Left Ventricular Ejection Fraction (LVEF): Measured at the 3-month follow-up to assess cardiac function [1].

- Clinical Events: Adjudicated endpoints including death, heart failure, and serious ventricular arrhythmias [1].

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow of the PROTECTION AMI trial.

FAQs and Troubleshooting for Researchers

Q1: Why did this compound fail in PROTECTION AMI despite promising pre-clinical data? Several factors may explain the failure [3] [5] [4]:

- Timing of Administration: In humans, the exact duration of ischemia is uncertain. While the drug was administered pre-PCI, reperfusion injury might have occurred earlier, or the 17-minute average pre-PCI infusion may have been insufficient.

- Route of Administration: The earlier, smaller DELTA-MI trial used intracoronary administration and showed positive biomarker trends [3] [4]. The switch to intravenous infusion in PROTECTION-AMI, while achieving similar blood concentrations, may have affected drug delivery to the ischemic tissue [5].

- Patient Population and Injury Extent: The trial focused on anterior STEMI, but the extent of MI might not have been large enough to discern a treatment effect. A non-significant trend toward benefit was seen in a subgroup with completely occluded arteries (TIMI 0/1 flow) pre-PCI, suggesting the drug might have some biological activity in patients at highest risk for reperfusion injury [6] [4].

- Fundamental Biology: The failure adds to a long list of negative trials in this area, leading to debate over whether reperfusion injury is a preventable phenomenon in humans under contemporary clinical care [3] [4].

Q2: What was the safety profile of this compound, and were there concerns? this compound was noted for having a lack of virtually any side effects and was described as "nontoxic" in the reported results [5]. This favorable safety profile allowed the use of very high doses in the trial.

Q3: What is the current status of this compound development? Following the negative results of the PROTECTION AMI trial, Bristol-Myers Squibb ended its partnership and discontinued development of this compound for the AMI indication [3] [5]. At the time, KAI Pharmaceuticals (the original developer) expressed continued interest in evaluating the drug for other indications involving ischemia-reperfusion injury, such as stroke or coronary artery bypass graft (CABG) surgery [3] [5].

References

- 1. Inhibition of delta-protein kinase C by this compound as an adjunct to primary percutaneous coronary intervention for acute anterior ST-segment elevation myocardial infarction: results of the PROTECTION AMI Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound Fails to Reduce Reperfusion Injury [medscape.com]

- 4. Experimental Agent Does Not Prevent Reperfusion Injury [tctmd.com]

- 5. This compound Fails to Prevent Reperfusion Injury Post MI | MDedge [blogs.the-hospitalist.org]

- 6. Novel Drug Produces Negative Results in Reducing Heart ... [acc.org]

Delcasertib no reduction infarct size biomarkers

Experimental Data Summary: PROTECTION-AMI Trial

The core quantitative findings from the phase 2b PROTECTION-AMI trial, which investigated delcasertib, are summarized in the table below [1] [2].

| Trial Parameter | Details |

|---|---|

| Trial Name & Phase | PROTECTION-AMI (Phase 2b) [2] |

| Patient Population | 1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) presenting within 6 hours of symptom onset and undergoing primary PCI. Primary analysis cohort: anterior STEMI (n=1010) [3] [4]. |

| Intervention | Intravenous infusion of this compound at 50 mg/h, 150 mg/h, or 450 mg/h, initiated before PCI and continued for approximately 2.5 hours [3] [4]. |

| Control | Placebo [3] [4] |

| Primary Endpoint | Infarct size measured by Creatine Kinase-MB area under the curve (CK-MB AUC) [3] [4] [2]. |

| Key Result on Primary Endpoint | No significant difference in median CK-MB AUC between any this compound dose group and the placebo group [3] [4]. |

| Key Secondary Endpoints | Peak CK-MB, ECG ST-segment recovery, Left Ventricular Ejection Fraction (LVEF) at 3 months, and clinical endpoints (death, heart failure, serious ventricular arrhythmias) [1] [3] [4]. |

| Key Result on Secondary Endpoints | No consistent, significant improvement was observed in any secondary endpoint compared to placebo [1] [3] [4]. |

Troubleshooting the Outcome: Key Considerations for Researchers

The failure of this compound to meet its endpoints offers critical learning points for designing future studies on reperfusion injury.

- Patient Selection and Timing: The exact duration of ischemia is more uncertain in humans than in controlled animal models [1] [2]. In a pre-specified subgroup of patients with completely blocked (TIMI 0/1) blood flow before PCI, a soft trend toward improved CK-MB AUC was observed [1] [2]. This suggests that This compound might have exhibited biological activity only if administered before any spontaneous reperfusion had occurred.

- Dosing and Administration: The question of whether the intravenous route and the specific doses tested were optimal was raised following the trial [1]. An earlier, smaller dose-escalation study (DELTA-MI) that used intracoronary administration showed a more favorable impact on biomarkers [1]. This indicates that the route of administration may be a critical factor for the drug's efficacy.

- Biological Plausibility vs. Clinical Translation: this compound is a selective inhibitor of delta-protein kinase C (δ-PKC), a target strongly implicated in mitochondrial injury during reperfusion in animal models [3] [4] [2]. The negative trial results highlight the well-known challenge of translating cardioprotective effects from animal models to human clinical practice [1] [2]. The underlying pathophysiology in humans may be more complex, or the drug's mechanism may not be powerful enough to show an effect on top of modern standard PCI care.

Experimental Workflow Diagram

The following diagram illustrates the design and outcome of the PROTECTION-AMI trial, providing a visual summary of the process.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for testing this compound in reperfusion injury? A1: this compound is a selective inhibitor of the delta-protein kinase C (δ-PKC) enzyme. Preclinical animal models had strongly implicated δ-PKC in causing mitochondrial injury and cell death (apoptosis or necrosis) during the process of reperfusion. Inhibiting this target was shown to reduce infarct size in these models, providing a strong mechanistic rationale for human trials [3] [4] [2].

Q2: Were there any positive signals in any patient subgroups? A2: Yes, a prospectively defined subgroup analysis showed a non-significant, soft trend toward reduced infarct size (as measured by CK-MB AUC) in patients with an anterior STEMI who had completely occluded arteries (TIMI flow 0/1) before their PCI procedure [1] [2]. This suggests that the drug might need to be present before any blood flow returns to the tissue to have an effect.

Q3: What was the fate of this compound development after this trial? A3: Following the negative results of the PROTECTION-AMI trial, the development partner Bristol-Myers Squibb decided to discontinue the development of this compound for acute myocardial infarction [1] [2]. The other sponsor, KAI Pharmaceuticals, had expressed interest in exploring the drug for other indications, such as stroke or coronary artery bypass graft (CABG) surgery, but no positive subsequent developments have been widely reported [1].

References

- 1. Fails to this compound Reperfusion Injury Reduce [medscape.com]

- 2. This compound Fails to Prevent Reperfusion Injury Post MI [mdedge.com]

- 3. Inhibition of delta-protein kinase C by this compound as an ... [researchportal.vub.be]

- 4. Inhibition of delta-protein kinase C by this compound as an adjunct to... [pubmed.ncbi.nlm.nih.gov]

Delcasertib development status discontinued

Delcasertib Development Status Overview

| Aspect | Details |

|---|---|

| Drug Type | Synthetic Peptide [1] |

| Primary Target | δ-protein kinase C (δPKC) [2] |

| Highest Phase Reached | Phase 2 (Status: Pending or Discontinued) [1] |

| Primary Indication | Acute ST-segment elevation myocardial infarction (STEMI) [1] [2] |

| Key Clinical Trial | Phase 2 study as an adjunct to primary percutaneous coronary intervention [2] |

| Notable Outcome | The trial completed by October 2014, with one result marked as "Negative" [1] |

Development Timeline & Clinical Trial Data

Clinical development for this compound was active in multiple countries for acute myocardial infarction, with Phase 2 trials initiated around November 2008 [1]. The following table summarizes the available clinical results:

| Indication | Phase | Evaluation | Result vs. Placebo | Completion Date |

|---|---|---|---|---|

| Acute Myocardial Infarction | Phase 2 | 1,010 patients | Negative [1] | 01 Oct 2014 |

Mechanism of Action and Experimental Application

For researchers studying this compound or similar protein kinase C inhibitors, understanding its mechanism and proper experimental handling is crucial.

Mechanism of Action

This compound is a potent and selective inhibitor of the delta isoform of Protein Kinase C (δPKC) [2]. During ischemic events like a heart attack, δPKC becomes overactivated and can trigger pathways leading to cell death (apoptosis) and tissue damage. By inhibiting δPKC, this compound was designed to protect heart muscle cells from this damage following a heart attack [2].

The diagram below illustrates the proposed signaling pathway and mechanism of this compound.

Experimental Guidelines for Research Use

Although its clinical development has halted, this compound may still be used in research settings.

Handling and Storage

Safety Protocols

- Personal Protective Equipment (PPE): Always wear protective gloves, clothing, safety glasses, and a mask [2].

- Handling: Avoid contact with skin and eyes. Do not breathe in dust/aerosols [2].

- Emergency Steps:

- Waste Disposal: Segregate and label all waste generated. Dispose of it through a professional biological/chemical waste management service in accordance with local regulations [2].

Frequently Asked Questions (FAQs)

What was the primary reason for the discontinuation of this compound?

Available information does not specify the exact reason, but it is strongly correlated with the negative outcome of its pivotal Phase 2 clinical trial completed in 2014 [1]. The trial evaluated this compound as an adjunct therapy for heart attack and failed to show a significant benefit over the placebo.

Are there any other drugs with a similar mechanism of action?

Yes, research into PKC modulation continues. For instance, Bryostatin 1 (a PKC modulator from a marine source) and Chelerythrine (a general PKC inhibitor) are examples of compounds used in preclinical research to study PKC-related pathways [3]. However, their targets and applications differ from the specific δPKC inhibition of this compound.

Can I still obtain this compound for research purposes?

Yes, it is available from certain chemical and biological suppliers specializing in research compounds. The provided search results list it with catalog numbers, purities (95.38%), and various package sizes (e.g., 5 mg, 10 mg) [2]. Researchers should ensure they comply with all institutional and safety guidelines when ordering and using the compound.

References

FAQ & Troubleshooting Guide: Delcasertib in PROTECTION-AMI

Q1: Our preclinical data for a δ-PKC inhibitor was strong, but the clinical trial failed. What happened in the PROTECTION-AMI trial?

The PROTECTION-AMI phase IIb trial serves as a critical case study for the transition from preclinical promise to clinical failure.

- Clinical Trial Summary: The trial investigated delcasertib, a selective δ-PKC inhibitor, as an adjunct to primary PCI in patients with acute ST-segment elevation myocardial infarction (STEMI) [1] [2].

- Primary Outcome: The trial did not meet its primary endpoint. Administration of this compound via intravenous infusion at three different doses (50, 150, or 450 mg/h) showed no significant reduction in infarct size compared to placebo, as measured by creatine kinase-MB area under the curve (AUC) [3] [1] [4].

- Secondary Outcomes: Consistent with the primary outcome, no benefits were observed in other measures, including ECG ST-segment recovery or left ventricular ejection fraction at three months [1] [5]. There was also no difference in clinical outcomes (death, heart failure, serious arrhythmias) [1].

Table 1: Key Quantitative Results from PROTECTION-AMI Trial (Anterior STEMI Cohort)

| Endpoint | Placebo | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |

|---|---|---|---|---|

| CK-MB AUC (median, ng·h/mL) | 5,156 | 5,043 | 4,419 | 5,253 [1] |

| ST-segment Recovery AUC (μV·min) | 8,377 | 7,707 | 7,779 | 8,188 [4] |

| LVEF ≤30% at 3 months (%) | 8.6% | 5.1% | 7.3% | 9.0% [4] |

Q2: Were there any positive signals or specific patient subgroups that responded?

A prospectively defined subgroup analysis provided a hint of biological activity, though it was not statistically significant.

- TIMI Flow Subgroup: In patients with completely occluded arteries (TIMI flow grade 0/1) before PCI—a group at highest risk for reperfusion injury—there was a non-significant, dose-related trend toward reduced infarct size [3] [4]. This suggests that the drug might have had an effect if the ischemic territory was still fully vulnerable at the time of treatment.

Q3: What are the leading hypotheses for why this compound failed?

Expert analysis following the trial points to several common challenges in translating cardioprotection.

- Timing of Administration: In humans, the exact duration of ischemia is uncertain. A key question is whether the drug was administered too late in the ischemic process to be effective [5] [4].

- Route of Administration: An earlier, smaller study (DELTA-MI) used intracoronary administration and showed positive biomarker trends [5]. The switch to intravenous infusion in the larger trial may have influenced drug delivery to the ischemic tissue [5].

- A Known Difficult Frontier: The lead investigator noted that preventing reperfusion injury is "one of the last frontiers" in heart attack treatment, with a long history of promising agents failing in large clinical trials [5]. The failure of this compound was described as "another one bites the dust" in this challenging field [5] [4].

Q4: What is the current status of this compound development?

Following the negative results of the PROTECTION-AMI trial:

- Bristol-Myers Squibb ended its partnership and discontinued development for the acute MI indication [5] [4].

- KAI Pharmaceuticals had expressed interest in exploring other indications, such as stroke or coronary artery bypass graft (CABG) surgery [5] [4]. Publicly available data on these developments is limited.

Experimental Protocols for Cardioprotection Research

The following workflow generalizes the core methodology used in the PROTECTION-AMI trial, which can serve as a reference for designing similar studies.

Key Protocol Details:

- Intervention: The study drug (or placebo) was initiated immediately after randomization and before the PCI procedure, and continued as an IV infusion for approximately 2.5 hours after angioplasty [3] [5].

- Standard of Care: All other care, including the PCI procedure itself and use of antiplatelet/antithrombotic agents, was administered according to each institution's practice, ensuring the trial tested the drug as an adjunct to real-world care [3].

- Key Assessments:

- Infarct Size: Measured via serial blood tests for creatine kinase-MB (CK-MB) to calculate the total area under the curve (AUC) [1] [4].

- Myocardial Reperfusion: Assessed by ECG ST-segment recovery [1] [4].

- Long-term Function: Left ventricular ejection fraction (LVEF) was measured by echocardiography or similar imaging at a 3-month follow-up [3] [1].

Mechanism of Action & Signaling Pathway

This compound is a selective inhibitor of the delta isoform of protein kinase C (δ-PKC). The intended mechanism for reducing reperfusion injury is summarized below.

The diagrams and data from the PROTECTION-AMI trial highlight the significant translational challenge in cardioprotection. The field has since shifted towards exploring other strategies, such as remote ischemic conditioning and mitoprotective agents targeting the mPTP, though these also face challenges in consistent clinical application [6] [7].

References

- 1. Inhibition of delta-protein kinase C by this compound as an ... [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Inhibition of delta-protein kinase C by this compound as an adjunct... [semanticscholar.org]

- 3. Novel Drug Produces Negative Results in Reducing Heart Injury After... [acc.org]

- 4. This compound Fails to Prevent Reperfusion Injury Post MI [blogs.the-hospitalist.org]

- 5. Fails to Reduce this compound Reperfusion Injury [medscape.com]

- 6. Novel cardioprotective and regenerative therapies in acute ... [pmc.ncbi.nlm.nih.gov]

- 7. Myocardial ischemia-reperfusion injury: a neglected ... [jci.org]

Delcasertib tissue delivery optimization cardiac myocytes

Frequently Asked Questions (FAQs)

Q1: What was the primary issue with the systemic delivery of delcasertib in the PROTECTION AMI trial? The trial administered this compound via intravenous infusion [1]. The failure of this systemic approach to show efficacy highlights a common translational gap: achieving sufficient drug concentration at the specific site of injury (the ischemic myocardium) while avoiding off-target effects and rapid clearance [2].

Q2: What are the key properties of an ideal targeted delivery system for cardiac therapeutics? An ideal system should have:

- High Preferential Uptake in Cardiomyocytes: The carrier must efficiently cross the endothelial barrier and be internalized by heart muscle cells [2].

- Controlled Drug Release: The system should protect its payload and allow for sustained release at the target site [2].

- Low Toxic Side Effects: It should minimize drug exposure to healthy tissues [2].

- Low-Dose Administration: Effective targeting should require a lower total dose than systemic delivery [2].

Q3: Which ligand-based targeting strategies show promise for myocardial delivery? Researchers are functionalizing nanocarriers with ligands that bind to receptors upregulated on cardiomyocytes or in the infarcted tissue. The table below summarizes key candidates from recent literature:

| Target / Ligand | Nanocarrier Type | Proposed Mechanism / Target | Key Findings / Potential |

|---|---|---|---|

| AT1 Peptide [3] | Liposomes | Binds to Angiotensin II Type 1 receptor, upregulated in injured cardiomyocytes. | In cell culture, showed a threefold increase in NP concentration in injured ventricular cardiomyocytes [3]. |

| PCM Peptide [3] | Liposomes | A 20-mer peptide (WLSEAGPVVTVRALRGTGSW) with high affinity for cardiomyocytes. | Used in dual-modified systems with cell-penetrating peptides (e.g., TAT) to enhance both targeting and intracellular penetration [3]. |

| cRGD Peptide [3] | PEGylated Liposomes | Binds to activated platelet GPIIb/IIIa integrins present at sites of vascular injury. | Used for targeted delivery of thrombolytics; demonstrated rapid, targeted drug release [3]. |

| Apelin [3] | PEG-coated Liposomes | Ligand for the APJ receptor, involved in cardiac homeostasis. | PEGylation addressed the inherent instability of apelin, allowing for sustained release and reduced adverse remodeling in studies [3]. |

| Atrial Natriuretic Peptide (ANP) [3] | Lipid Nano-construct | ANP receptors are elevated early after myocardial infarction in the infarcted myocardium. | Serves as a tag for selective targeting; complexes with DSPE-PEG for nanoparticle formulation [3]. |

Troubleshooting Guide: Common Experimental Hurdles

| Problem & Phenomenon | Potential Root Cause | Proposed Solution / Optimization Strategy |

|---|

| Low Cardiac Retention Low signal/drug in heart, high in liver/spleen. | - Rapid systemic clearance.

- Non-specific uptake by the mononuclear phagocyte system.

- Inefficient extravasation and tissue penetration. | - PEGylate nanoparticles to create a "stealth" effect and reduce opsonization [3].

- Use the Nano-in-Micro (NIM) technology: formulate large microparticles (∼3-5 µm) for deep lung deposition that then dissolve to release smaller nanoparticles (<2 µm) for systemic crossing [2]. | | Inefficient Cellular Internalization Nanocarriers accumulate in the interstitium but do not enter myocytes. | - Lack of specific cardiomyocyte-targeting motifs.

- Insufficient endocytosis. | - Functionalize with cardiomyocyte-specific ligands like the PCM peptide [3].

- Create dual-modified systems that combine a targeting ligand (e.g., PCM) with a cell-penetrating peptide (e.g., TAT) [3]. | | Premature Payload Release Drug leaks before reaching the target site. | - Instability of the nanocarrier in circulation.

- Sensitivity to enzymatic degradation. | - Optimize nanoparticle core material (e.g., use of stable lipid compositions like DSPE-PEG) [3].

- Encapsulate the drug rather than surface-conjugate it to protect it from the extracellular environment [2]. |

Experimental Protocol: Formulating Ligand-Targeted Nanoparticles

The following is a generalized protocol for creating peptide-functionalized, drug-loaded nanoparticles for cardiac targeting, synthesizing methodologies from the literature.

Objective: To prepare and characterize [Pyr1]-Apelin-13 loaded in PEG-coated liposomes for sustained release and improved cardiac targeting [3].

Materials:

- Lipids: DSPE-PEG, Cholesterol, Soybean Phospholipids.

- Ligand: DSPE-PEG-[Pyr1]-Apelin-13 conjugate.

- Drug: [Pyr1]-Apelin-13.

- Solvents: Chloroform, Methanol.

- Equipment: Rotary Evaporator, Probe Sonicator, Extruder with polycarbonate membranes (e.g., 100 nm).

Methodology:

- Lipid Film Preparation: Dissolve DSPE-PEG, cholesterol, soybean phospholipids, and the DSPE-PEG-Apelin conjugate in a chloroform-methanol mixture in a round-bottom flask. Use a rotary evaporator under reduced pressure to form a thin, dry lipid film.

- Hydration & Drug Loading: Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the [Pyr1]-Apelin-13 drug. Vigorously agitate above the lipid phase transition temperature to form multi-lamellar vesicles (MLVs).

- Size Reduction: Sonicate the MLV suspension using a probe sonicator on ice to form small, unilamellar vesicles (SUVs). Further, extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to achieve a homogeneous, monodisperse nanoparticle population with a target size of ~100-150 nm.

- Purification: Use dialysis or size exclusion chromatography to remove unencapsulated (free) drug and solvent traces.

- Characterization:

- Size and Zeta Potential: Determine hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Measure zeta potential using Laser Doppler Micro-electrophoresis.

- Drug Encapsulation Efficiency: Separate the unencapsulated drug via ultracentrifugation or dialysis. Quantify the drug content within the liposomes using a validated HPLC-UV or LC-MS/MS method. Calculate Encapsulation Efficiency (EE%) as (Amount of drug in liposomes / Total initial drug amount) × 100.

- In Vitro Release Profile: Dialyze the purified liposomal formulation against a large volume of PBS (pH 7.4) at 37°C under sink conditions. Collect samples at predetermined time points and quantify the released drug to generate a release profile over 24-48 hours.

Signaling Pathway & Experimental Workflow

To better understand the therapeutic context and experimental process, the following diagrams outline the targeted signaling pathway and a generalized workflow for nanoparticle development.

References

Delcasertib Pharmacokinetic & Metabolism Data

The quantitative data on Delcasertib's rapid clearance, primarily from preclinical studies, is summarized in the table below.

| Parameter | Reported Value | Experimental Context |

|---|---|---|

| Terminal Half-life (IV) | 2 - 5 minutes (steady state in 5-30 min) [1] | In vivo (rat), after intravenous administration [1]. |

| Elimination Half-life | 1.58 minutes [1] | In vivo (rat), rapid elimination of the parent compound [1]. |

| Time to Metabolic Degradation | By 5 minutes [1] | In vivo (rat), coincident with tyrosine metabolism [1]. |

| Tissue Distribution | Liver, kidney, cardiac myocytes, endothelial cells, heart (1.21 μgeq/g tissue) [1] | In vivo (rat), after intravenous injection [1]. |

Proposed Experimental Workflows for Investigating Metabolism

To systematically investigate the metabolism of peptide-based drugs like this compound, you can adapt the following experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the core structural reason for this compound's rapid clearance? this compound is a 23-amino acid peptide [1]. As a linear peptide, it is inherently susceptible to rapid proteolytic degradation by various peptidases and proteases present in plasma and tissues, leading to its short half-life [1].

Q2: Are there any proven formulation strategies to overcome this? Yes. One documented strategy is using a stable salt form. The free form of this compound is prone to instability, and thus the stable salt form (this compound hydrochloride) is recommended for experimentation as it retains the same biological activity with improved stability [2].

Q3: Besides the salt form, what other molecular strategies can improve stability? While not used for this compound itself, common approaches for peptide drugs include:

- Backbone Modification: Incorporating D-amino acids or N-methylated amino acids to resist protease cleavage.

- PEGylation: Conjugating with polyethylene glycol to increase molecular size and reduce renal clearance and degradation.

- Cyclization: Creating cyclic peptides to impose structural constraints and shield cleavage sites.

- Prodrug Approaches: Designing inactive precursors that are converted to the active drug slowly in the body.